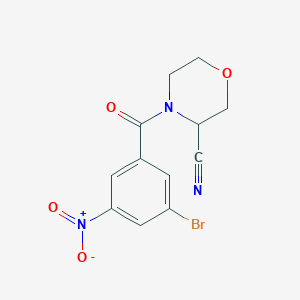
5-(Difluoromethyl)-3-fluoro-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoromethylated compounds are a class of chemicals that contain a carbon atom bonded to two fluorine atoms and one hydrogen atom (CF2H group). They are of significant interest in various fields such as medicinal chemistry, drug discovery, and material science .
Synthesis Analysis
The synthesis of difluoromethylated compounds often involves the use of difluoromethylation reagents. One common method is the reaction of a starting material with a difluoromethylation reagent in the presence of a base .Molecular Structure Analysis
The molecular structure of difluoromethylated compounds is characterized by the presence of a CF2H group. This group imparts unique properties to the molecule, making it an attractive target for researchers .Chemical Reactions Analysis
Difluoromethylation reactions can be broadly classified into electrophilic, nucleophilic, and radical reactions. The choice of reaction type depends on the nature of the starting material and the desired product .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethylated compounds depend on their specific structure. For example, they are generally characterized by their high electronegativity and small size, which can lead to unique reactivity and bonding patterns .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(difluoromethyl)-3-fluoro-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-7-5(9(13)14)2-4(8(11)12)3-6(7)10/h2-3,8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGIYYLVNBAHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-3-fluoro-2-methoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Hydroxyethyl)-6-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2746466.png)
![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide;dihydrochloride](/img/no-structure.png)
![3,4-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2746469.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2746472.png)
![1-(2-methoxyphenyl)-6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2746474.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2746475.png)
![3-[(3-Methylbenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2746479.png)


![N-(2,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2746485.png)


![6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2746488.png)
